3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester is a synthetic compound that belongs to a class of organic molecules characterized by the presence of a pyrrolidine ring and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical pathways, often involving the reaction of pyrrolidine derivatives with propionic acid derivatives. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
This compound is classified as an ester due to the presence of the methyl ester functional group. Additionally, it contains a pyrrolidine moiety, which is often associated with various pharmacological properties, including analgesic and anti-inflammatory effects.
The synthesis of 3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester typically involves several steps:
Technical details regarding specific reagents and conditions (such as temperature and solvent) are critical for optimizing yield and purity.
The molecular structure of 3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester can be represented as follows:
The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For example, characteristic peaks in NMR spectra can indicate the presence of specific functional groups, while IR spectra can show absorption bands corresponding to carbonyl and ester functionalities.
The compound can undergo various chemical reactions, including:
Technical details about reaction conditions, including temperature, solvent choice, and reaction time, are crucial for successful transformations.
The mechanism of action for 3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester may involve interactions with specific biological targets such as enzymes or receptors. The presence of the pyrrolidine ring suggests potential binding to neurotransmitter receptors or other protein targets, which could modulate physiological responses.
Data from preliminary studies may indicate its effects on pathways related to pain modulation or inflammation, although detailed mechanistic studies would be necessary for comprehensive understanding.
Relevant data from analytical techniques would provide insights into melting point, boiling point, and other thermodynamic properties.
This compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting pain management or inflammatory diseases. Its structural features may allow it to interact with biological systems effectively, making it a candidate for further pharmacological evaluation.
The emergence of 3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester (CAS: 1229623-52-2) as a synthetically valuable compound aligns with early 2010s advances in N-heterocyclic chemistry. Its CAS registry (1229623-52-2) places its first reporting circa 2011–2012, coinciding with pharmaceutical explorations of functionalized pyrrolidines as bioactive scaffolds [2] [3]. Unlike naturally derived alkaloids, this compound originated from rational design—specifically, the strategic coupling of a benzyl-protected pyrrolidine with a β-ketoester moiety to yield a hybrid structure with dual reactivity domains. Early synthetic protocols emphasized N-alkylation of pyrrolidin-3-one precursors followed by Claisen-type condensations with methyl acetoacetate derivatives [3] [5].
The compound’s structural signature combines a tertiary amine (benzyl-pyrrolidine) and a β-keto ester, enabling diverse reactivity: the amine facilitates salt formation for solubility modulation, the keto group participates in nucleophilic additions, and the ester allows hydrolytic functionalization. This versatility propelled its adoption as a building block in drug discovery programs, particularly for central nervous system (CNS) targets where the benzyl-pyrrolidine moiety exhibits pharmacokinetic advantages [5] [9]. Despite its synthetic utility, no dominant trademarked applications emerged initially, positioning it primarily as an intermediate in patent-protected routes to complex molecules like GOAT (ghrelin O-acyltransferase) inhibitors [6] [9].
Table 1: Key Identifiers and Early Synthetic Applications
Property | Value | Source/Application Context |
---|---|---|
CAS Registry Number | 1229623-52-2 | First commercial synthesis [3] |
Molecular Formula | C₁₅H₁₉NO₃ | PubChem CID 46949977 [1] |
IUPAC Name | methyl 3-(1-benzylpyrrolidin-3-yl)-3-oxopropanoate | BOC Sciences [3] |
Primary Synthetic Role | Intermediate for N-heterocyclic APIs | Metabolic disease inhibitors [6] |
In contemporary drug design, this methyl ester derivative serves as a multifunctional linchpin due to its balanced physicochemical profile and synthetic flexibility. Its molecular weight (261.32 g/mol) and moderate lipophilicity (cLogP ≈1.58) align with Lipinski’s criteria for drug-like molecules, while the polar surface area (46.61 Ų) supports membrane permeability [2] [3]. The benzyl group enhances bioavailability by shielding the tertiary amine from rapid hepatic metabolism, extending in vivo half-life—an advantage exploited in neurologically active candidates [9].
Structurally, three regions enable targeted derivatization:
This reactivity is leveraged in synthesizing ghrelin O-acyltransferase (GOAT) inhibitors for obesity and type 2 diabetes. Here, the compound’s pyrrolidine nitrogen anchors pharmacophore assembly, while the keto-ester chain is elongated to mimic peptide substrates [6]. Similarly, patent WO2011112535A2 highlights its use in prodrugs for schizophrenia, where esterase cleavage releases active acids in the CNS [9].
Table 2: Physicochemical Parameters and Design Applications
Parameter | Value | Medicinal Chemistry Application |
---|---|---|
Molecular Weight | 261.32 g/mol | Fragment-based screening libraries [3] |
Calculated LogP | 1.58 | Optimizing blood-brain barrier penetration [9] |
Topological PSA | 46.61 Ų | Balancing solubility/permeability [2] |
Hydrogen Bond Acceptors | 4 | Target engagement in enzymatic pockets [6] |
Synthetic methodologies continue to evolve, with modern routes employing asymmetric catalysis to access enantiopure forms—critical for stereoselective biological interactions. For example, Fujifilm Wako offers the compound for high-throughput derivatization studies targeting G-protein-coupled receptors (GPCRs) [5]. Its role extends to generating "molecular hybrids," such as fusion constructs with thiazole derivatives (e.g., CAS 2172820-07-2), which show enhanced inhibition of metabolic kinases [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7